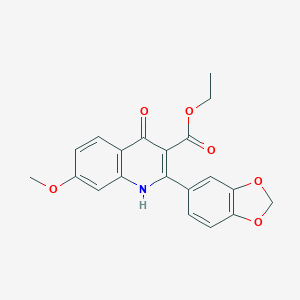
ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate is a complex organic compound that features a quinoline core structure substituted with a benzodioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Métodos De Preparación
The synthesis of ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a suitable catalyst to form the quinoline core. . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Análisis De Reacciones Químicas
Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodioxole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . In cancer cells, it may induce apoptosis by disrupting the function of microtubules, leading to cell cycle arrest and cell death .
Comparación Con Compuestos Similares
Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate can be compared with other benzodioxole and quinoline derivatives:
Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: This compound also exhibits anticancer properties but has a different core structure.
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties, this compound differs significantly in its biological activity. The uniqueness of ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate lies in its combined structural features of benzodioxole and quinoline, which contribute to its diverse biological activities.
Propiedades
Fórmula molecular |
C20H17NO6 |
|---|---|
Peso molecular |
367.4g/mol |
Nombre IUPAC |
ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H17NO6/c1-3-25-20(23)17-18(11-4-7-15-16(8-11)27-10-26-15)21-14-9-12(24-2)5-6-13(14)19(17)22/h4-9H,3,10H2,1-2H3,(H,21,22) |
Clave InChI |
WPUKTSSXIZKTLM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)OC)C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)OC)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















